3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a fluoropyridine moiety linked to an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-fluoropyridine with a suitable azabicyclooctane precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is reacted with an azabicyclooctane derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: K2CO3, sodium hydroxide (NaOH)
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyridine moiety .
Scientific Research Applications
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π interactions and hydrogen bonding with target proteins, while the azabicyclooctane structure provides rigidity and spatial orientation . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- 4-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- 3-[(4-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Uniqueness
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to the specific positioning of the fluoropyridine moiety, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-(3-fluoropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYMRSCAIYBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.